molecular formula C19H16N8O4S B10936141 methyl 1-({[4-({(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate

methyl 1-({[4-({(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate

Cat. No.: B10936141
M. Wt: 452.4 g/mol
InChI Key: ABAPRJNBZJLXEV-SRZZPIQSSA-N
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Description

Methyl 1-({[4-({(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a triazole ring, and a nitrophenyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-({[4-({(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and triazole intermediates, followed by their coupling with the nitrophenyl group under specific reaction conditions. The final step often involves the esterification of the carboxylate group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-({[4-({(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include various derivatives of the original compound, such as amino-substituted pyrazoles, nitro-substituted triazoles, and other functionalized derivatives.

Scientific Research Applications

Methyl 1-({[4-({(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-({[4-({(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes and receptors, modulating their activity. For example, the nitrophenyl group can interact with cellular proteins, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate
  • 1-{(E)-[(4’-{[(E)-(2-hydroxy-1-naphthyl)methylidene]amino}[1,1’-biphenyl]-4-yl)imino]methyl}-2-naphthol

Uniqueness

Methyl 1-({[4-({(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate is unique due to its combination of a pyrazole ring, a triazole ring, and a nitrophenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C19H16N8O4S

Molecular Weight

452.4 g/mol

IUPAC Name

methyl 1-[[4-[(E)-[1-(3-nitrophenyl)pyrrol-2-yl]methylideneamino]-1,2,4-triazol-3-yl]sulfanylmethyl]pyrazole-3-carboxylate

InChI

InChI=1S/C19H16N8O4S/c1-31-18(28)17-7-9-24(23-17)13-32-19-22-20-12-26(19)21-11-16-6-3-8-25(16)14-4-2-5-15(10-14)27(29)30/h2-12H,13H2,1H3/b21-11+

InChI Key

ABAPRJNBZJLXEV-SRZZPIQSSA-N

Isomeric SMILES

COC(=O)C1=NN(C=C1)CSC2=NN=CN2/N=C/C3=CC=CN3C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=NN(C=C1)CSC2=NN=CN2N=CC3=CC=CN3C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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